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Compound of Interest

Compound Name: Naloxonazine dihydrochloride

Cat. No.: B10752707

Naloxonazine dihydrochloride is a pivotal pharmacological tool for investigating the
complexities of the opioid system. This in-depth technical guide provides researchers,
scientists, and drug development professionals with a comprehensive overview of its chemical

structure, properties, and mechanism of action, supplemented with experimental data and
methodologies.

Chemical Properties and Structure

Naloxonazine dihydrochloride is a derivative of naloxone, an opioid receptor antagonist.[1]
Its chemical modifications result in unique pharmacological properties.[1] The key chemical and
physical properties are summarized in the table below.
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Property Value References
Molecular Formula C38H42N406 - 2HCI [2][3]
Molecular Weight 723.69 g/mol [11[2][3]

CAS Number 880759-65-9 [21[31[4]
Purity >95% to 298% [31[4]

Soluble in water (up to 25 mM)
Solubility and DMSO. Slightly soluble in [2][5]
PBS (pH 7.2).

Store at room temperature for
Storage short term, -20°C for long term,  [2]

desiccated.

(50)-[(50)-4,5-epoxy-3,14-
dihydroxy-17-(2-
propenyl)morphinan-6-

IUPAC Name ylidene]hydrazone, 4,5-epoxy- [2]
3,14-dihydroxy-17-(2-
propenyl)-morphinan-6-one,

dihydrochloride

bis[(50)-4,5-Epoxy-3,14-
dihydroxy-17-(2-

Synonyms propenyl)morphinan-6- [3][5]
ylidenelhydrazone
dihydrochloride, NLXZ

The structure of naloxonazine is characterized by a morphinan backbone with a bis-hydrazone
moiety at the 6-position, which is crucial for its mechanism of action.[1]
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Chemical Structure of Naloxonazine

C38H42N406

Click to download full resolution via product page

Figure 1: 2D representation of Naloxonazine's core structure.

Pharmacological Profile
Mechanism of Action: Irreversible Opioid Antagonism

Naloxonazine is a potent and selective p-opioid receptor (MOR) antagonist, with a particular
preference for the pl subtype.[2] Unlike its precursor naloxone, which acts as a competitive
and reversible antagonist, naloxonazine exhibits irreversible and long-lasting antagonistic
effects.[2][6][7] This irreversibility is attributed to its ability to form a covalent bond with the p1-
opioid receptor.[1] This prolonged receptor inactivation persists even after the compound has
been cleared from the system, with studies showing antagonism of morphine-induced
analgesia for over 24 hours.[2] It is formed spontaneously from its hydrazone precursor,
naloxazone, in acidic solutions.[8][9] While naloxazone itself was studied for its long-acting
properties, evidence suggests that naloxonazine is the more active compound responsible for
these effects.[8][10]
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Figure 2: Irreversible antagonism of the pl-opioid receptor by naloxonazine.

Receptor Selectivity and Potency

Naloxonazine demonstrates high selectivity for the pl-opioid receptor subtype over p2, delta
(3), and kappa (k) opioid receptors.[1] This selectivity makes it an invaluable tool for
differentiating the physiological roles of these receptor subtypes. For instance, it has been used
to show that the rewarding effects of cocaine may be mediated by pl-opioid receptors.[11][12]
Some studies also suggest that naloxonazine can act as a long-lasting antagonist at delta-
opioid receptors under certain conditions.[13]

Quantitative Pharmacological Data

The potency and selectivity of naloxonazine have been quantified in various in vitro and in vivo
studies. The following tables summarize key findings.

Table 1: In Vitro Binding Affinities and Potency
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Parameter Value Assay Type Reference
IC50 (u-opioid Radioligand Bindin
(h-op 5.4 nM g g [4]
receptor) Assay
) o Radioligand Binding
Ki (p-opioid receptor) 0.054 nM [5]
Assay
) o Radioligand Binding
Ki (k-opioid receptor) 11 nM [5]
Assay
) o Radioligand Binding
Ki (d-opioid receptor) 8.6 nM [5]
Assay
_ _ Intracellular
GI50 (Leishmania ) o
] 3.45 uM Amastigote Activity [4]
donovani)
Assay

Table 2: In Vivo Antagonist Potency (ID50) vs. B-Funaltrexamine (B-FNA)

Endpoint / Naloxonazine B-FNA ID50 Relative
Reference

Effect ID50 (mgl/kg) (mgl/kg) Potency
Systemic Naloxonazine
morphine ~9.5 mg/kg ~12.1 mg/kg slightly more [2]
analgesia potent
Supraspinal
DAMGO ~6.1 mg/kg ~6.09 mg/kg Similar potency [2]
analgesia
Spinal DAMGO Naloxonazine

) ~38.8 mg/kg ~7.7 mg/kg [2]
analgesia much less potent
Morphine's .
s Naloxonazine
inhibition of Gl ~40.7 mg/kg ~11.3 mg/kg [2]

) weaker

transit

Key Experimental Methodologies
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The characterization of naloxonazine's pharmacological profile has relied on a variety of
experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) and concentration-
dependent inhibition (IC50) of a compound for a specific receptor. The general principle
involves incubating a biological sample (e.g., brain tissue homogenate) containing the receptor
of interest with a radiolabeled ligand (e.g., [3H]-naloxone or [3H]-dihydromorphine) and varying
concentrations of the unlabeled compound being tested (naloxonazine).[8][14][15] The amount
of radioligand bound to the receptor is then measured, and the data is used to calculate the
binding parameters.
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Competitive Radioligand Binding Assay Workflow
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- Radiolabeled Ligand (e.qg., [3H]-naloxone)
- Varying concentrations of Naloxonazine

'

Separate bound from free radioligand (e.g., filtration)

l

Quantify bound radioactivity (scintillation counting)

'

Data Analysis:
- Determine IC50
- Calculate Ki

Determine Binding Affinity & Potency
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Figure 3: General workflow for a competitive radioligand binding assay.

In Vivo Functional Assays

To assess the functional consequences of naloxonazine's receptor antagonism in a living
organism, various behavioral and physiological models are employed.
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« Tail-flick Test: This is a common method to measure analgesia. The latency of a mouse or rat
to flick its tail away from a heat source is measured. Pre-treatment with naloxonazine can
antagonize the analgesic effects of opioid agonists, thus decreasing the tail-flick latency.[14]
[16]

o Conditioned Place Preference (CPP): This paradigm is used to evaluate the rewarding or
aversive properties of drugs. Naloxonazine has been shown to block cocaine-induced CPP,
suggesting an involvement of the pl1-opioid system in cocaine reward.[11][12]

o Respiratory Depression Models: The effect of naloxonazine on opioid-induced respiratory
depression is a critical area of study. Experiments in freely-moving rats have demonstrated
that naloxonazine can reverse the ventilatory depressant effects of opioids like fentanyl and
morphine.[17][18][19]

Other Reported Biological Activities

Beyond its role as an opioid antagonist, naloxonazine has demonstrated other biological
effects.

Anti-leishmanial Activity

Naloxonazine has shown activity against the intracellular parasite Leishmania donovani.[4] Its
mechanism in this context appears to be host-cell dependent, involving the upregulation of
vacuolar ATPases (VATPases) in macrophages, which leads to an increase in the volume of
intracellular acidic vacuoles, thereby inhibiting parasite growth.[2]
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Figure 4: Host-mediated anti-leishmanial action of naloxonazine.

Interaction with Toll-Like Receptor 4 (TLR4)

While naloxonazine itself is primarily studied for its opioid receptor activity, its parent

compound, naloxone, and its isomer (+)-naloxone, have been shown to act as antagonists of

Toll-like receptor 4 (TLR4).[20] This interaction is distinct from their effects on opioid receptors

and is implicated in modulating neuroinflammation.[20] Further research may explore if

naloxonazine shares this property.

Conclusion

Naloxonazine dihydrochloride is a powerful and selective tool for the pharmacological

dissection of opioid receptor function, particularly that of the p1 subtype. Its irreversible

mechanism of action provides a unique advantage for long-term studies of receptor dynamics
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and signaling. The accumulated data on its chemical properties, binding affinities, and in vivo
effects, as outlined in this guide, provide a solid foundation for its application in both basic and
translational research. Further investigation into its non-opioid activities, such as its anti-
leishmanial effects, may open new avenues for therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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